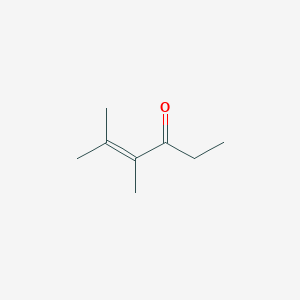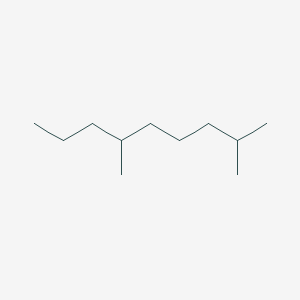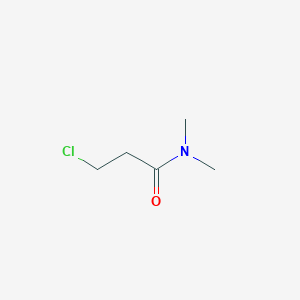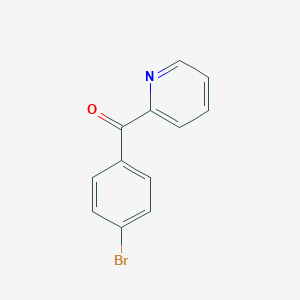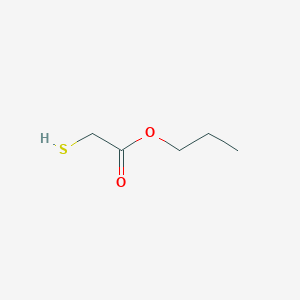
Propyl 2-sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-sulfanylacetate is an organic compound that belongs to the class of thioesters. It is used in various scientific research applications due to its unique properties. This compound is synthesized through a series of chemical reactions and has significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Propyl 2-sulfanylacetate is not well understood. However, it is believed that it acts as a nucleophile and participates in various reactions such as esterification, thioesterification, and thiolation. It is also believed to form complexes with metal ions and act as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
Propyl 2-sulfanylacetate has significant biochemical and physiological effects. It has been shown to exhibit antioxidant properties and protect against oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, Propyl 2-sulfanylacetate has been shown to exhibit anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 2-sulfanylacetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods without degrading. However, it has some limitations. It is highly reactive and can react with other compounds in the laboratory. It is also toxic and can cause harm if not handled properly.
Orientations Futures
There are several future directions for research on Propyl 2-sulfanylacetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a drug candidate for various diseases. Additionally, research can be done to optimize the synthesis method and improve the yield of Propyl 2-sulfanylacetate. Finally, research can be done to explore the use of Propyl 2-sulfanylacetate in other scientific research applications.
Méthodes De Synthèse
Propyl 2-sulfanylacetate is synthesized through a series of chemical reactions. The first step involves the reaction of propyl bromide with sodium thioacetate to form propyl thioacetate. The second step involves the reaction of propyl thioacetate with hydrogen peroxide in the presence of a catalyst to form Propyl 2-sulfanylacetate. This synthesis method is commonly used in laboratories and is relatively simple and efficient.
Applications De Recherche Scientifique
Propyl 2-sulfanylacetate has various scientific research applications. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other thioesters and thioamides. Additionally, Propyl 2-sulfanylacetate is used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
16849-94-8 |
|---|---|
Nom du produit |
Propyl 2-sulfanylacetate |
Formule moléculaire |
C5H10O2S |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
propyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O2S/c1-2-3-7-5(6)4-8/h8H,2-4H2,1H3 |
Clé InChI |
YHPUTXNFABTCGG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CS |
SMILES canonique |
CCCOC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



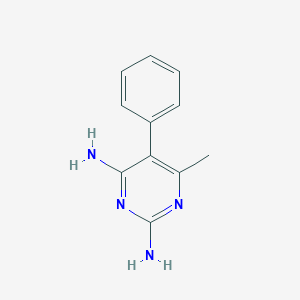
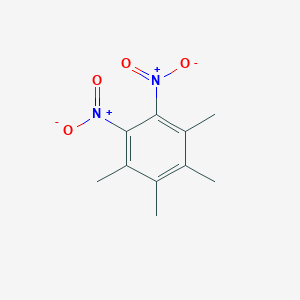
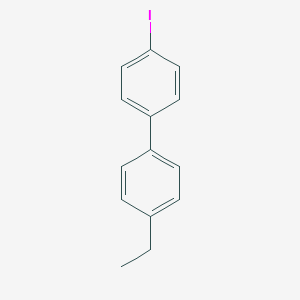
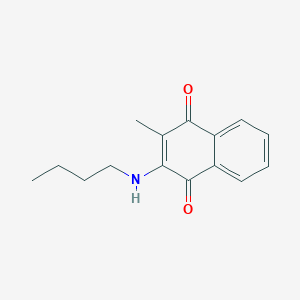
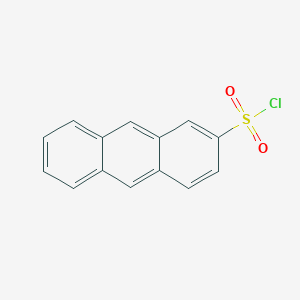
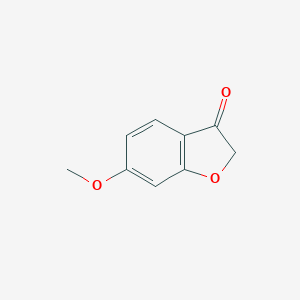
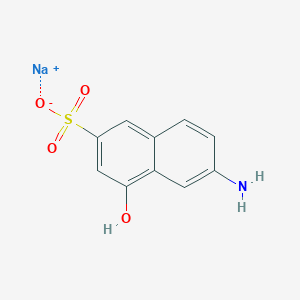
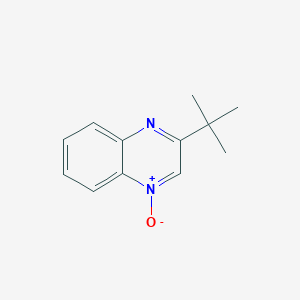
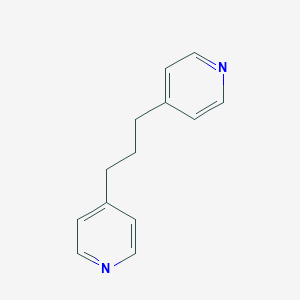
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
